N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hcl

Description

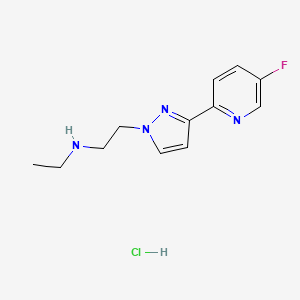

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is a synthetic small molecule featuring a pyrazole core substituted with a 5-fluoropyridinyl group and an ethylamine side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The fluorine atom on the pyridine ring likely enhances electronegativity and binding affinity to biological targets, while the ethyl group may influence lipophilicity and metabolic stability .

Properties

Molecular Formula |

C12H16ClFN4 |

|---|---|

Molecular Weight |

270.73 g/mol |

IUPAC Name |

N-ethyl-2-[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H15FN4.ClH/c1-2-14-6-8-17-7-5-12(16-17)11-4-3-10(13)9-15-11;/h3-5,7,9,14H,2,6,8H2,1H3;1H |

InChI Key |

RWYJVTCENYNGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCN1C=CC(=N1)C2=NC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against human breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Neuropharmacology

The compound has also been studied for its neuropharmacological effects. In particular, it has been evaluated for its influence on neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety. Preliminary findings suggest that it may modulate serotonin receptors, thereby offering a new avenue for antidepressant development .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial in drug development. SAR studies involving N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride have revealed that modifications to the pyrazole ring can enhance its potency and selectivity against various targets. For instance, altering the substituents on the pyridine and pyrazole rings has led to increased activity against specific cancer cell lines .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics used in clinical practice .

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the effects of this compound in animal models of depression. The results indicated that subjects treated with N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride exhibited reduced depressive-like behaviors compared to control groups, supporting its potential as a novel antidepressant .

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoropyridine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrazole- and pyridine-containing amines. Key structural analogs include:

Table 1: Structural and Physicochemical Comparisons

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs (e.g., carboxamides in ).

- Lipophilicity : Fluorine and pyridine groups reduce logP relative to chloro- or methyl-substituted derivatives (e.g., 3a: logP ~3.5 vs. target compound ~2.8) .

- Thermal Stability : Melting points for HCl salts (e.g., 133–183°C in ) suggest higher stability than free bases .

Pharmacological Implications

- Target Engagement : The 5-fluoropyridinyl group may enhance binding to kinase targets (similar to TRK inhibitors in ), while ethylamine could modulate receptor selectivity .

- Metabolism : Fluorine substitution typically reduces oxidative metabolism, prolonging half-life compared to chloro analogs (e.g., 3b in ) .

Biological Activity

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H15ClFN5

- Molecular Weight : 273.74 g/mol

Research indicates that compounds similar to N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine HCl may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs).

- Apoptosis Induction : Studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antioxidant Activity : The presence of fluorine in the pyridine ring may enhance the compound's antioxidant properties, contributing to its therapeutic potential.

Biological Activity Data

The biological activity of this compound has been evaluated using various assays. Below is a summary of findings:

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Anticancer Activity | 0.65 - 2.41 | MCF-7 (Breast Cancer) | |

| HDAC Inhibition | 8.2 - 12.1 | Various Cancer Lines | |

| Apoptosis Induction | Not specified | MCF-7 |

Case Studies

Several studies have investigated the biological effects of similar pyrazole compounds:

-

Study on Anticancer Properties :

- A study demonstrated that derivatives with a similar structure showed significant cytotoxic activity against MCF-7 and HCT-116 cell lines, with IC50 values comparable to known chemotherapeutics like Tamoxifen .

- Flow cytometry analysis indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents.

- Inhibition of Histone Deacetylases (HDACs) :

- Antioxidant Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.